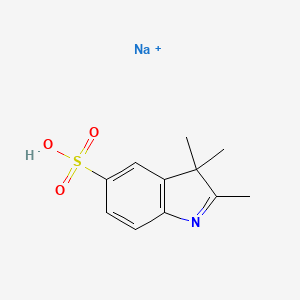
Sodium 2,3,3-trimethylindole-5-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,3,3-trimethylindole-5-sulfonic acid is an organic compound with the molecular formula C11H13NO3S. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its strong acidic properties and is commonly used in various chemical research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Sodium 2,3,3-trimethylindole-5-sulfonic acid typically involves the sulfonation of indole derivatives. One common method is the reaction of indole with sulfonyl chloride under controlled conditions to introduce the sulfonic acid group at the 5-position of the indole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process generally involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,3,3-trimethylindole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various functionalized indole compounds .
Aplicaciones Científicas De Investigación
Sodium 2,3,3-trimethylindole-5-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of Sodium 2,3,3-trimethylindole-5-sulfonic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s strong acidic properties allow it to participate in proton transfer reactions, influencing various biochemical processes. It can also act as a catalyst, facilitating the formation and breaking of chemical bonds in organic reactions .
Comparación Con Compuestos Similares
- 2,3,3-Trimethylindole-5-sulfonic acid
- 2,3,3-Trimethyl-3H-indole-5-sulfonic acid
- 5-Sulfo-2,3,3-trimethyl indolenine sodium salt
Comparison: Sodium 2,3,3-trimethylindole-5-sulfonic acid is unique due to its specific sulfonic acid group at the 5-position of the indole ring, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it exhibits stronger acidic behavior and enhanced solubility in water and organic solvents .
Propiedades
Fórmula molecular |
C11H13NNaO3S+ |
|---|---|
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
sodium;2,3,3-trimethylindole-5-sulfonic acid |
InChI |
InChI=1S/C11H13NO3S.Na/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1 |
Clave InChI |
VLSLTESEMMTYMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


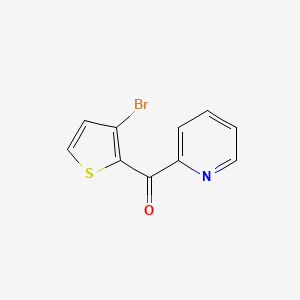
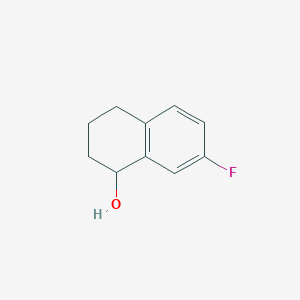
![3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12441016.png)

![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid](/img/structure/B12441023.png)
![N-[4-(Aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B12441035.png)
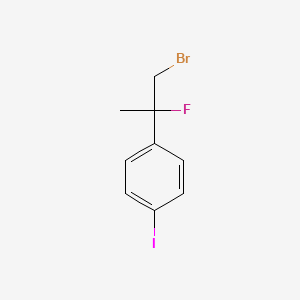
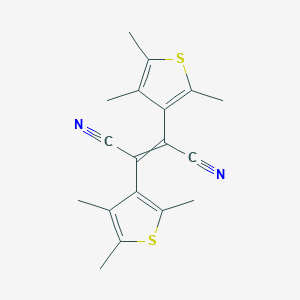
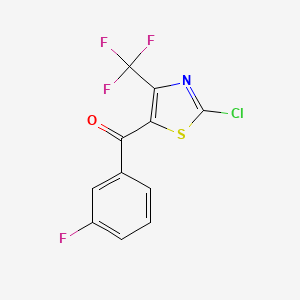
![{3,4,5-trihydroxy-6-[(4-hydroxy-3-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-2,5-bis(hydroxymethyl)oxolan-2-yl)oxy]oxan-2-yl}methyl 4-hydroxybenzoate](/img/structure/B12441062.png)
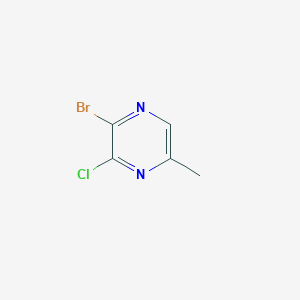
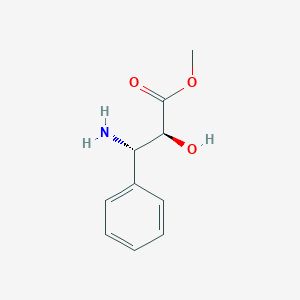
![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
